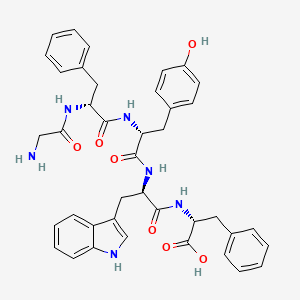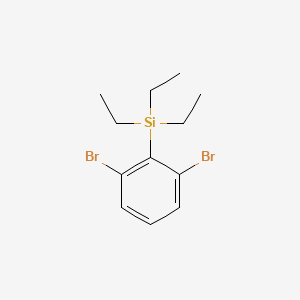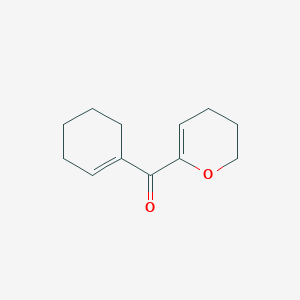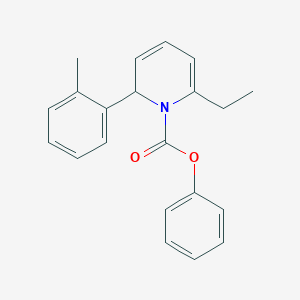![molecular formula C54H40 B12588147 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene CAS No. 581084-57-3](/img/structure/B12588147.png)
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is a complex organic compound known for its unique structural properties. This compound features a naphthalene core with two extended phenyl-ethenyl groups, each containing a diphenylethenyl moiety. The intricate structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent attachment of the phenyl-ethenyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired carbon-carbon bonds. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF), with temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene involves its ability to interact with various molecular targets. The compound’s extended conjugated system allows it to participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids. Additionally, its hydrophobic nature enables it to integrate into lipid bilayers, potentially affecting membrane properties and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine ligand with similar structural features.
Uniqueness
1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene stands out due to its extended conjugated system and the presence of multiple phenyl-ethenyl groups.
Eigenschaften
CAS-Nummer |
581084-57-3 |
|---|---|
Molekularformel |
C54H40 |
Molekulargewicht |
688.9 g/mol |
IUPAC-Name |
1,2-bis[2-[2-(2,2-diphenylethenyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C54H40/c1-5-21-43(22-6-1)53(44-23-7-2-8-24-44)39-49-30-15-13-19-41(49)33-34-48-36-35-47-29-17-18-32-51(47)52(48)38-37-42-20-14-16-31-50(42)40-54(45-25-9-3-10-26-45)46-27-11-4-12-28-46/h1-40H |
InChI-Schlüssel |
HNOFABJDWIKWAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2C=CC3=C(C4=CC=CC=C4C=C3)C=CC5=CC=CC=C5C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)

![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)

![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)


![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)

![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)

